REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([C:8]#[C:9][Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:5]=[CH:4][N:3]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.[Li+].C[Si]([N-:44][Si](C)(C)C)(C)C.[NH4+].[Cl-]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.C1COCC1>[CH3:11][Si:10]([C:9]#[C:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH2:44])[CH:7]=1)([CH3:13])[CH3:12] |f:2.3,4.5,6.7.8.9.10|
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Name
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|
Quantity
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9.3 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1)C#C[Si](C)(C)C
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Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
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Name
|
|
Quantity
|
8.1 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is cooled down to room temperature
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Type
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EXTRACTION
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Details
|
The mixture is extracted with EtOAc (2×200 mL)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
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to give the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by silica flash column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC1=CC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |